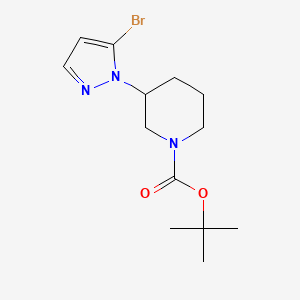

1-Boc-3-(5-bromo-1-pyrazolyl)piperidine

Description

Overview of Boc-Protected Piperidine (B6355638) Derivatives in Organic Synthesis

Piperidine derivatives are foundational scaffolds in the design and synthesis of a vast array of organic molecules. Their prevalence is a direct consequence of the unique structural and electronic properties conferred by the piperidine ring system.

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a recurring motif in numerous biologically active compounds and functional materials. nih.govresearchgate.netijnrd.orgnih.gov Its significance stems from several key attributes:

Structural Rigidity and Conformational Control: The chair-like conformation of the piperidine ring provides a degree of structural rigidity, which can be crucial for optimizing molecular interactions with biological targets.

Basic Nitrogen Atom: The nitrogen atom within the piperidine ring is basic, allowing for the formation of salts and hydrogen bonds, which can significantly influence a molecule's solubility and pharmacokinetic properties.

Versatility in Substitution: The carbon atoms of the piperidine ring can be functionalized with a wide variety of substituents, enabling the fine-tuning of a molecule's steric and electronic properties.

These features have led to the incorporation of the piperidine core into a diverse range of pharmaceuticals, including analgesics, antipsychotics, and antihistamines. ijnrd.orgencyclopedia.pub

The reactivity of the nitrogen atom in the piperidine ring can be both an asset and a liability in multi-step organic synthesis. To prevent unwanted side reactions, it is often necessary to temporarily "protect" this nitrogen atom with a chemical moiety that can be easily removed later in the synthetic sequence. The N-tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for this purpose. wikipedia.orgjk-sci.com

The Boc group offers several advantages in piperidine chemistry:

Stability: The Boc group is stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. total-synthesis.comnih.gov

Ease of Introduction: The Boc group can be readily introduced onto the piperidine nitrogen using commercially available reagents such as di-tert-butyl dicarbonate (B1257347) (Boc anhydride). jk-sci.com

Mild Removal: The Boc group can be cleaved under mild acidic conditions, often using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which are compatible with a variety of other functional groups. wikipedia.orgjk-sci.comtotal-synthesis.com

The use of the Boc protecting group allows for the selective modification of other parts of the piperidine ring without interference from the nitrogen atom, greatly enhancing the synthetic utility of piperidine-based building blocks. nbinno.comsigmaaldrich.com

Overview of Pyrazole (B372694) Derivatives with Halogen Substitution in Organic Synthesis

Pyrazole derivatives represent another important class of heterocyclic compounds with broad applications in organic synthesis. The introduction of a halogen substituent onto the pyrazole ring further expands their synthetic potential.

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural feature imparts a unique combination of chemical properties that make pyrazoles valuable synthetic intermediates. mdpi.comnih.govpharmaguideline.com

Key characteristics of pyrazole heterocycles include:

Aromaticity: The pyrazole ring is aromatic, which contributes to its stability and allows for a range of electrophilic substitution reactions.

Two Nitrogen Atoms: The presence of two nitrogen atoms provides multiple sites for functionalization and coordination to metal centers.

Biological Activity: Many pyrazole-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govnih.gov

These properties have made pyrazoles attractive targets for synthetic chemists and have led to their incorporation into a variety of pharmaceuticals and agrochemicals. pharmaguideline.com

The introduction of a halogen atom, such as bromine, onto the pyrazole ring significantly alters its reactivity and provides a handle for further chemical transformations. beilstein-archives.orgresearchgate.net Halogenated pyrazoles are particularly useful in cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

The reactivity of a halogenated pyrazole is influenced by several factors:

Position of the Halogen: The position of the halogen atom on the pyrazole ring can affect its reactivity in cross-coupling reactions.

Nature of the Halogen: The reactivity of the halogen generally follows the trend I > Br > Cl.

Electronic Effects: The electronic properties of other substituents on the pyrazole ring can influence the rate and outcome of cross-coupling reactions.

The bromine atom in 1-Boc-3-(5-bromo-1-pyrazolyl)piperidine serves as a versatile functional group that can be readily transformed into a variety of other substituents, making this compound a valuable starting material for the synthesis of diverse molecular libraries. google.com

Contextualization of the this compound Architecture within Complex Molecular Synthesis

The this compound architecture brings together the desirable features of its constituent parts into a single, highly functionalized building block. The Boc-protected piperidine provides a stable and versatile scaffold, while the brominated pyrazole moiety offers a reactive site for further elaboration.

This combination of features makes this compound a valuable tool for the synthesis of complex molecules with potential applications in a variety of fields. For example, it could be used as a key intermediate in the synthesis of novel drug candidates, where the piperidine and pyrazole moieties could be designed to interact with specific biological targets. Additionally, the bromine atom could be used to attach the molecule to a solid support for use in combinatorial chemistry or to introduce a fluorescent tag for biological imaging applications.

The modular nature of this compound, with its distinct and readily modifiable components, allows for a high degree of synthetic flexibility, making it an attractive starting point for the exploration of new chemical space.

Structure

3D Structure

Properties

Molecular Formula |

C13H20BrN3O2 |

|---|---|

Molecular Weight |

330.22 g/mol |

IUPAC Name |

tert-butyl 3-(5-bromopyrazol-1-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C13H20BrN3O2/c1-13(2,3)19-12(18)16-8-4-5-10(9-16)17-11(14)6-7-15-17/h6-7,10H,4-5,8-9H2,1-3H3 |

InChI Key |

HVONLHJJHRPEOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)N2C(=CC=N2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1 Boc 3 5 Bromo 1 Pyrazolyl Piperidine

Synthesis of the Boc-Piperidine Synthon

The synthesis of the Boc-piperidine synthon is a critical stage, with pathways diverging to produce either a ketone (1-Boc-piperidin-3-one) or a chiral alcohol (1-Boc-piperidin-3-ol). These intermediates serve as versatile platforms for further chemical modification.

Strategies for 1-Boc-Piperidin-3-one Precursors

The preparation of 1-Boc-piperidin-3-one is commonly approached through a sequence involving the modification of a pyridine (B92270) ring followed by the introduction of the carbonyl group.

A prevalent strategy for synthesizing the piperidine (B6355638) core begins with a readily available pyridine derivative, such as 3-hydroxypyridine. google.com This method involves a two-step sequence: reduction of the aromatic ring followed by protection of the resulting secondary amine.

The initial step is the reduction of the pyridine ring. For 3-hydroxypyridine, this is typically accomplished using a reducing agent like sodium borohydride (B1222165) in an alkaline aqueous solution. google.com This reaction converts the aromatic heterocycle into the saturated piperidine ring, yielding 3-hydroxypiperidine (B146073).

Following the reduction, the nitrogen atom of the piperidine ring is protected with a tert-butyloxycarbonyl (Boc) group. This is achieved by reacting the 3-hydroxypiperidine with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in an organic solvent under basic conditions. google.comgoogle.com This reaction furnishes 1-Boc-3-hydroxypiperidine, a stable intermediate that is primed for the subsequent oxidation step. A similar pathway involves creating an N-benzyl-3-hydroxyl pyridine quaternary ammonium (B1175870) salt, which is then reduced with sodium borohydride to N-benzyl-3-hydroxypiperidine. google.com The N-benzyl group can then be catalytically cleaved and replaced with a Boc group. google.com

With the precursor 1-Boc-3-hydroxypiperidine in hand, the next critical step is the oxidation of the secondary alcohol to a ketone, yielding the target 1-Boc-piperidin-3-one. sigmaaldrich.com Several oxidation methods have been employed for this transformation, each with distinct conditions and reagents.

One established method is the Oppenauer oxidation. google.com This process involves treating 1-Boc-3-hydroxypiperidine with a ketone, such as pivalone, in the presence of a catalyst like aluminum isopropoxide at elevated temperatures. chemicalbook.com Another widely used method is the Swern oxidation, which utilizes a mixture of dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride in the presence of an organic base like triethylamine (B128534). google.com Other modern oxidation reagents, such as 1,1,1-tris(acetyloxy)-1,1-dihydro-1,2-benziodoxol-3-(1H)-one (Dess-Martin periodinane), have also been successfully applied for this conversion in an anhydrous solvent like dichloromethane (B109758). chemicalbook.com

| Oxidation Method | Key Reagents | Typical Conditions | Reference |

|---|---|---|---|

| Oppenauer Oxidation | Aluminum isopropoxide, Pivalone | Elevated temperature (e.g., 80°C) | google.comchemicalbook.com |

| Swern Oxidation | Dimethyl sulfoxide (DMSO), Oxalyl chloride, Triethylamine | Low temperature | google.com |

| Dess-Martin Periodinane | Dess-Martin periodinane (DMP) | Room temperature, Dichloromethane | chemicalbook.com |

Stereoselective Approaches to 1-Boc-Piperidin-3-ol Derivatives

For the synthesis of many pharmaceutical agents, obtaining enantiomerically pure intermediates is essential. chemicalbook.com (S)-1-Boc-3-hydroxypiperidine, in particular, is a key chiral building block. chemicalbook.comderpharmachemica.com Stereoselective methods are therefore employed to produce specific stereoisomers of 1-Boc-piperidin-3-ol.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. wikipedia.org These auxiliaries create a chiral environment that directs the formation of one stereoisomer over another. sigmaaldrich.com Oxazolidinones, popularized by David A. Evans, are a well-known class of chiral auxiliaries used to direct stereoselective alkylation and aldol (B89426) reactions. wikipedia.org In principle, a prochiral piperidine derivative could be coupled to a chiral auxiliary. Subsequent reactions, guided by the steric and electronic properties of the auxiliary, would proceed with high diastereoselectivity. The final step involves the removal of the auxiliary, which can often be recovered for reuse, to yield the enantiomerically enriched piperidine product. wikipedia.orgsigmaaldrich.com

Asymmetric hydrogenation is a powerful technique for the direct synthesis of chiral piperidin-3-ols. dicp.ac.cn One approach involves the asymmetric hydrogenation of 6-substituted 3-hydroxypyridinium (B1257355) salts using chiral catalysts. dicp.ac.cn This method can produce trans 6-substituted piperidin-3-ols with high enantioselectivity. dicp.ac.cn The reaction is thought to proceed through a 1,4-reduction of the pyridinium (B92312) salt to a dihydropyridine (B1217469) intermediate, which tautomerizes to a piperidin-3-one. Subsequent hydrogenation of the corresponding iminium salt delivers the chiral piperidin-3-ol. dicp.ac.cn

Alternatively, asymmetric reduction of the prochiral ketone, 1-Boc-piperidin-3-one, offers a direct route to chiral 1-Boc-piperidin-3-ol. chemicalbook.com Biocatalysis, using enzymes such as ketoreductases (KREDs) or whole-cell systems, has proven highly effective for this transformation. derpharmachemica.comresearchgate.net These enzymatic reductions are performed under mild conditions and can provide high yields and excellent enantioselectivity, often favoring the (S)-enantiomer. chemicalbook.comderpharmachemica.com For instance, studies have demonstrated the successful reduction of 1-Boc-3-piperidone using Baker's yeast or specific ketoreductase enzymes, yielding (S)-1-Boc-3-hydroxypiperidine. derpharmachemica.com Recombinant E. coli cells co-expressing an alcohol dehydrogenase and a glucose dehydrogenase for cofactor regeneration have also been engineered to catalyze this asymmetric reduction with high efficiency. researchgate.net

| Catalyst/Biocatalyst | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|

| Chiral Ruthenium(II) Complex | 6-Substituted 3-hydroxypyridinium salt | Chiral 6-substituted piperidin-3-ol | Asymmetric hydrogenation, high enantioselectivity | dicp.ac.cn |

| Ketoreductase (KRED) | 1-Boc-piperidin-3-one | (S)-1-Boc-3-hydroxypiperidine | High chiral selectivity, mild conditions | derpharmachemica.com |

| Baker's Yeast | 1-Boc-piperidin-3-one | (S)-1-Boc-3-hydroxypiperidine | Cost-effective, environmentally friendly | derpharmachemica.com |

| Recombinant E. coli (co-expressing ADH and GDH) | 1-Boc-piperidin-3-one | (S)-1-Boc-3-hydroxypiperidine | High space-time yield, no exogenous cofactors needed | researchgate.net |

Synthesis of 1-Boc-3-Halopiperidines as Coupling Partners

The preparation of 1-Boc-3-halopiperidines is a critical step, as these compounds serve as the electrophilic partners in the coupling reaction with the pyrazole (B372694) moiety. A common starting material for these syntheses is 1-Boc-3-hydroxypiperidine.

One approach involves the conversion of the hydroxyl group to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a halide ion. However, direct halogenation methods are often preferred for their efficiency. For instance, (S)-1-Boc-3-hydroxypiperidine can be synthesized from the reduction of N-1-Boc-3-piperidone. derpharmachemica.com This reduction can be achieved using various methods, including catalytic hydrogenation or with reducing agents like sodium borohydride. derpharmachemica.comgoogle.com The resulting racemic mixture of 1-Boc-3-hydroxypiperidine can be resolved using chiral resolving agents. derpharmachemica.com

Alternatively, enantiomerically pure (S)-1-Boc-3-hydroxypiperidine can be obtained through biocatalytic methods, which offer high stereoselectivity. derpharmachemica.comresearchgate.net Ketoreductase enzymes, for example, can efficiently reduce N-Boc-3-piperidone to the desired (S)-enantiomer with high enantiomeric excess. nih.gov

Once 1-Boc-3-hydroxypiperidine is obtained, it can be converted to the corresponding halopiperidine. For example, treatment with a suitable halogenating agent, such as thionyl chloride or phosphorus tribromide, can yield 1-Boc-3-chloropiperidine or 1-Boc-3-bromopiperidine, respectively. The choice of halogen can influence the reactivity in the subsequent coupling step.

Synthesis of the 5-Bromo-1-pyrazolyl Synthon

Knorr Pyrazole Synthesis and its Adaptations for Brominated Pyrazoles

The Knorr pyrazole synthesis is a classical method for the formation of the pyrazole ring. jk-sci.comslideshare.netslideshare.net It involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. jk-sci.com

In the context of preparing a 5-bromopyrazole, a key adaptation of the Knorr synthesis involves the use of a brominated 1,3-dicarbonyl compound. The reaction proceeds by the initial formation of a hydrazone, followed by an intramolecular condensation and dehydration to yield the pyrazole ring. The regioselectivity of the reaction, which determines the position of the substituents on the pyrazole ring, is influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound.

For example, the reaction of a hydrazine with a β-ketoester can lead to the formation of a pyrazolone (B3327878), which can exist in tautomeric forms. youtube.com This pyrazolone can then be further functionalized.

A general representation of the Knorr pyrazole synthesis is shown below:

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Pyrazole |

An alternative to using a brominated starting material is the regioselective bromination of a pre-formed pyrazole ring. The position of bromination on the pyrazole ring is directed by the existing substituents. Electron-donating groups can activate the ring towards electrophilic substitution, while the inherent electronic properties of the pyrazole ring also play a role in directing the incoming electrophile. reddit.com

For instance, direct bromination of a pyrazole can be achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine. jmcs.org.mx The reaction conditions, including the solvent and temperature, can be optimized to favor the formation of the desired 5-bromo isomer. In some cases, a protecting group strategy may be necessary to achieve the desired regioselectivity.

1,3-Dipolar Cycloaddition Strategies for Pyrazole Formation

1,3-Dipolar cycloaddition reactions provide a powerful and versatile method for the synthesis of pyrazoles. mdpi.comresearchgate.net This approach involves the reaction of a 1,3-dipole with a dipolarophile. mdpi.com

A common strategy for pyrazole synthesis via 1,3-dipolar cycloaddition involves the reaction of an alkene or alkyne with a nitrilimine. nih.govresearchgate.net Nitrilimines are reactive intermediates that can be generated in situ from various precursors, such as hydrazonoyl halides or tetrazoles. researchgate.netmdpi.com

The reaction of a nitrilimine with an alkyne directly yields a pyrazole. When an alkene is used as the dipolarophile, a pyrazoline is initially formed, which can then be oxidized to the corresponding pyrazole. researchgate.net

To introduce a bromine atom at the 5-position of the pyrazole ring, a brominated alkene or alkyne can be used as the dipolarophile. Alternatively, a bromo-substituted nitrilimine can be employed. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the nitrilimine and the dipolarophile.

The following table summarizes the reactants in this cycloaddition:

| 1,3-Dipole | Dipolarophile | Intermediate/Product |

|---|---|---|

| Nitrilimine | Alkyne | Pyrazole |

| Nitrilimine | Alkene | Pyrazoline |

Functionalization of Pre-formed Pyrazoles with Bromine

The introduction of a bromine atom onto a pre-existing pyrazole ring is a common and direct method for synthesizing the 5-bromopyrazole precursor. This process, known as electrophilic halogenation, relies on a brominating agent to substitute a hydrogen atom on the pyrazole ring. The regioselectivity of the bromination—that is, the specific position on the ring where the bromine atom attaches—is a critical aspect of this methodology.

Various brominating agents have been successfully employed for the bromination of pyrazole derivatives, including N-bromosuccinimide (NBS), elemental bromine (Br₂), potassium bromide (KBr), and N-bromosaccharin. jmcs.org.mxresearchgate.net The choice of reagent and reaction conditions can influence the yield and regioselectivity of the product. For instance, an efficient protocol for the one-pot, regioselective synthesis of 4-bromopyrazole derivatives utilizes N-bromosaccharin in the presence of silica (B1680970) gel-supported sulfuric acid under solvent-free conditions. researchgate.net

A highly effective and regioselective method for the bromination of aromatic compounds, including heteroarenes like pyrazole, involves an aerobic process. researchgate.net This transformation uses readily available lithium bromide (LiBr) as the bromine source, promoted by boron trifluoride etherate (BF₃·Et₂O) under mild, aerobic conditions, often achieving high yields. researchgate.netx-mol.com This approach is noted for its broad substrate scope and tolerance of various functional groups. researchgate.net

| Reagent/System | Conditions | Substrate Type | Outcome/Yield | Reference |

| N-Bromosaccharin / H₂SO₄/SiO₂ | Solvent-free, Room Temp. | 1,3-Diketones + Arylhydrazines | High yields of 4-bromopyrazoles | researchgate.net |

| LiBr / BF₃·Et₂O / O₂ | DMSO, Room Temp., 24h | 1H-Pyrazole | 96% yield of 4-bromopyrazole | researchgate.net |

| N-Bromosuccinimide (NBS) | Varies | Pyrazole derivatives | Common brominating agent | jmcs.org.mx |

| Elemental Bromine (Br₂) | Varies | Pyrazole derivatives | Traditional brominating agent | jmcs.org.mx |

Multicomponent Reaction Approaches to Substituted Pyrazoles

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like substituted pyrazoles from simple, readily available starting materials in a single step. rsc.orgnih.gov These reactions are characterized by their high atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. mdpi.com The synthesis of the pyrazole core via MCRs typically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent, which are often formed in situ. beilstein-journals.org

A prevalent example is the four-component reaction involving an aldehyde, an active methylene (B1212753) compound (like malononitrile), a β-ketoester (such as ethyl acetoacetate), and hydrazine hydrate (B1144303). semanticscholar.orgnih.gov This approach has been widely used to produce highly substituted pyrano[2,3-c]pyrazoles. semanticscholar.orgnih.govacs.orgresearchgate.net By selecting appropriate starting materials, this strategy can be adapted to build a variety of substituted pyrazole rings. The reaction is often facilitated by a catalyst, and numerous protocols have been developed using green conditions, such as aqueous media or solvent-free systems, and various catalysts including sodium benzoate (B1203000) or l-tyrosine. semanticscholar.orgnih.gov

While these methods are highly efficient for creating substituted pyrazoles, the direct incorporation of a bromine atom at the 5-position within a multicomponent framework can be challenging. More commonly, a functional group that can be later converted to a bromide is installed, or the pyrazole product from the MCR is subsequently brominated as described in the previous section.

| Reaction Type | Components | Catalyst/Solvent | Product Type | Reference |

| Four-component | Aldehyde, Ethyl acetoacetate, Malononitrile, Hydrazine hydrate | Sodium Benzoate / Water | Pyrano[2,3-c]pyrazole | semanticscholar.org |

| Four-component | Aldehyde, Ethyl acetoacetate, Malononitrile, Hydrazine hydrate | Potassium t-butoxide / Methanol (Microwave) | 4H-Pyrano[2,3-c]pyrazole | nih.gov |

| Four-component | Benzyl (B1604629) alcohol, Ethyl acetoacetate, Phenylhydrazine, Malononitrile | Sulfonated amorphous carbon / Eosin Y | Pyrano[2,3-c]pyrazole | nih.govacs.org |

| Three-component | Enaminones, Hydrazine, Aryl halides | Copper | 1,3-Substituted pyrazoles | nih.govbeilstein-journals.org |

Coupling Strategies for Constructing 1-Boc-3-(5-bromo-1-pyrazolyl)piperidine

The crucial step in synthesizing the target molecule is the formation of the nitrogen-carbon bond between the N1 position of the 5-bromopyrazole ring and the C3 position of the 1-Boc-piperidine ring. This is typically accomplished using transition metal-catalyzed cross-coupling reactions or, in some cases, through direct nucleophilic substitution.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium and copper, provides the most versatile and widely used methods for forming C-N bonds between heteroaromatic rings and amines.

The Buchwald-Hartwig amination is a robust palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.org This reaction has been successfully applied to the amination of bromo-heterocycles, including bromopyrazoles. nih.govmit.edumit.eduacs.org The synthesis of this compound would involve the coupling of 5-bromopyrazole with 1-Boc-3-aminopiperidine. However, five-membered nitrogen-containing heterocycles can be challenging substrates, potentially due to their ability to coordinate with and inhibit the palladium catalyst. mit.eduresearchgate.net

The success of the reaction is highly dependent on the choice of ligand, base, and reaction conditions. Modern catalyst systems, often employing bulky and electron-rich phosphine (B1218219) ligands, have been developed to overcome these challenges. For example, a palladium precatalyst based on the tBuBrettPhos ligand has been shown to be efficient for the amination of unprotected bromoimidazoles and bromopyrazoles under mild conditions. nih.govmit.eduacs.org Studies on the coupling of 4-halopyrazoles with piperidine have identified effective conditions, such as using a Pd(dba)₂ catalyst with a tBuDavePhos ligand and a strong base like potassium t-butoxide. researchgate.netnih.gov

| Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature | Outcome | Reference |

| Pd₂ (dba)₃ | tBuBrettPhos | LHMDS | 1,4-Dioxane | 80 °C | Moderate to excellent yields for various amines | acs.org |

| Pd(dba)₂ | tBuDavePhos | KOtBu | Xylene | 120 °C (MW) | 60% yield for coupling 4-bromo-1-tritylpyrazole with piperidine | researchgate.netnih.gov |

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Ullmann-type reaction, is a classical and cost-effective alternative to palladium-catalyzed methods. mdpi.com These reactions are effective for coupling nitrogen heterocycles like pyrazoles with aryl halides. acs.org The synthesis would involve reacting 5-bromopyrazole with 1-Boc-3-aminopiperidine in the presence of a copper catalyst.

Typical conditions for Ullmann-type reactions involve a copper(I) source, such as copper(I) iodide (CuI), often in the presence of a ligand and a base. acs.org Diamine ligands have been found to be particularly effective in promoting these couplings, allowing the reaction to proceed under relatively mild conditions and with a broad tolerance for different functional groups. acs.org Copper catalysis can also be integrated into multicomponent sequences; for instance, a domino reaction where the initial formation of a pyrazole is followed by a copper-catalyzed Ullmann coupling with an aryl halide in the same pot has been reported. nih.govbeilstein-journals.org

| Copper Source | Ligand | Base | Solvent | Temperature | Substrates | Reference |

| CuI | N,N'-Dimethylethylenediamine | K₂CO₃ | Toluene | 110 °C | Pyrazoles and Aryl Iodides/Bromides | acs.org |

| CuO (heterogeneous) | None | Base-free | Methanol | Room Temp. | Azoles and Arylboronic acids | organic-chemistry.org |

| Cu₂O | 1,10-Phenanthroline | Cs₂CO₃ | Pyridine | 110 °C (MW) | Indoles and Pyrazoles | mdpi.com |

Nucleophilic Substitution Reactions for Ring Linkage

A direct linkage between the piperidine and pyrazole rings can potentially be formed via a nucleophilic aromatic substitution (SₙAr) reaction. In this mechanism, the nitrogen atom of the piperidine derivative acts as a nucleophile, attacking the carbon atom bearing the bromine on the pyrazole ring and displacing the bromide leaving group. fishersci.co.uk

For an SₙAr reaction to be efficient, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). fishersci.co.uksemanticscholar.org A simple bromopyrazole ring is not strongly activated, which can make this pathway challenging compared to transition metal-catalyzed routes. The reactivity of the leaving group in SₙAr reactions often follows the order F > Cl ≈ Br > I, which is dictated by the electronegativity of the halogen and its ability to stabilize the intermediate through an inductive effect. nih.govnih.gov

Despite these challenges, SₙAr reactions are feasible for some halo-heterocycles. For example, studies on the reaction of halopyridines with piperidine show that substitution can occur, often requiring elevated temperatures. nih.govsci-hub.se The feasibility of an SₙAr pathway for constructing this compound would depend on the specific electronic properties of the 5-bromopyrazole and would likely require forcing conditions such as high temperatures in a polar aprotic solvent. fishersci.co.uk

Optimizing Regioselectivity in the Coupling Step

The N-alkylation of a substituted pyrazole with a piperidine derivative is a common strategy for forging the piperidine-pyrazole linkage. However, unsymmetrically substituted pyrazoles, such as 5-bromopyrazole, possess two distinct ring nitrogen atoms (N1 and N2) that can act as nucleophiles, leading to the formation of regioisomers. The desired product, this compound, requires the formation of a bond between the N1 of the pyrazole and the C3 of the piperidine. Achieving high regioselectivity is therefore paramount.

Several factors influence the regiochemical outcome of the N-alkylation of pyrazoles, including steric hindrance, electronic effects of the substituents on the pyrazole ring, the nature of the electrophile, and the reaction conditions.

Steric Hindrance: The substituent at the C5 position of the pyrazole ring can sterically hinder the adjacent N1 position. In the case of 5-bromopyrazole, the bromine atom is relatively large and can disfavor the approach of a bulky electrophile, such as the 3-piperidyl group, to the N1 position. Conversely, the N2 position is less sterically encumbered, which could favor the formation of the undesired regioisomer.

Electronic Effects: The electronic properties of the substituents on the pyrazole ring also play a crucial role. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen atom. The bromine atom at the C5 position is an electron-withdrawing group, which would decrease the electron density at the N1 position, making it less nucleophilic than the N2 position.

Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity. The use of different bases can lead to the formation of different pyrazolate anions, which may exhibit different reactivities at the N1 and N2 positions. Similarly, the solvent can influence the solvation of the pyrazolate anion and the transition state of the reaction, thereby affecting the regiochemical outcome.

A study on the synthesis of methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates provides valuable insights into controlling regioselectivity. nih.gov In this work, the reaction of a β-enamino diketone derived from N-Boc-piperidine with various N-mono-substituted hydrazines predominantly yielded the 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. nih.gov This suggests that direct condensation reactions may favor the formation of the regioisomer where the piperidine ring is attached to the C5-adjacent nitrogen. Conversely, the authors also demonstrated that N-alkylation of a tautomeric NH-pyrazole with alkyl halides could be employed to obtain the 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. nih.gov This two-step approach, involving the initial formation of the pyrazole ring followed by a separate N-alkylation step, could offer a viable strategy for selectively obtaining the desired this compound.

The table below summarizes the key factors influencing regioselectivity in the N-alkylation of 5-bromopyrazole.

| Factor | Influence on N1 vs. N2 Alkylation | Rationale |

| Steric Hindrance at C5 | May disfavor N1 alkylation | The bulky bromine atom can impede the approach of the piperidine electrophile to the adjacent N1 position. |

| Electronic Effect of C5-Br | Decreases nucleophilicity of N1 | The electron-withdrawing nature of bromine reduces the electron density at the N1 position. |

| Reaction Pathway | Direct condensation may favor one isomer, while subsequent N-alkylation may favor the other. nih.gov | The reaction mechanism plays a critical role in determining the final regioisomeric ratio. |

| Reaction Conditions | Base, solvent, and temperature can alter the regiochemical outcome. | These parameters influence the nature of the reacting species and the energy of the transition states. |

By carefully considering and manipulating these factors, it is possible to optimize the reaction conditions to favor the formation of the desired this compound regioisomer.

Stereochemical Control in the Formation of the Piperidine-Pyrazole Linkage

The C-3 position of the piperidine ring in this compound is a stereocenter. Therefore, controlling the stereochemistry at this position is crucial for the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. The stereochemical outcome of the synthesis is primarily determined by the stereochemistry of the starting 3-substituted piperidine precursor and the mechanism of the coupling reaction.

Synthesis of Chiral 3-Substituted Piperidine Precursors:

A variety of methods have been developed for the asymmetric synthesis of 3-substituted piperidines. These methods provide access to enantiomerically enriched building blocks that can be subsequently coupled with 5-bromopyrazole. Some of the key strategies include:

Hydrogenation of Pyridine Derivatives: Asymmetric hydrogenation of appropriately substituted pyridine precursors using chiral catalysts can afford chiral piperidines with high enantioselectivity. nih.gov

Rhodium-Catalyzed Asymmetric Carbometalation: This method involves the reaction of dihydropyridines with arylboronic acids in the presence of a chiral rhodium catalyst to produce 3-substituted tetrahydropyridines, which can then be reduced to the corresponding chiral piperidines. nih.govacs.org

Diastereoselective Lithiation/Trapping: Chiral auxiliaries can be used to direct the diastereoselective lithiation of the piperidine ring, followed by trapping with an electrophile to introduce the desired substituent at the C-3 position with good stereocontrol. whiterose.ac.uk

Stereochemistry of the Coupling Reaction:

The formation of the piperidine-pyrazole bond typically involves a nucleophilic substitution reaction where the pyrazolate anion acts as the nucleophile and a leaving group at the C-3 position of the piperidine ring is displaced. The stereochemical course of this reaction depends on the specific mechanism.

SN2 Reaction: If the reaction proceeds via a classic SN2 mechanism, it will result in an inversion of configuration at the C-3 stereocenter. To achieve this, a chiral, enantiomerically pure 3-hydroxypiperidine precursor can be converted to a derivative with a good leaving group, such as a tosylate or a halide. Subsequent reaction with the 5-bromopyrazolate anion would then proceed with inversion of stereochemistry.

Mitsunobu Reaction: The Mitsunobu reaction is a powerful tool for achieving a formal SN2 displacement with inversion of configuration. nih.gov In this case, a chiral 3-hydroxy-N-Boc-piperidine could be reacted with 5-bromopyrazole in the presence of a phosphine and an azodicarboxylate. This reaction is known to proceed with a high degree of stereoinversion, providing a reliable method for controlling the stereochemistry of the final product. beilstein-journals.org

The following table outlines potential synthetic routes to enantiomerically pure this compound, highlighting the expected stereochemical outcome.

| Starting Piperidine Precursor (Chiral) | Coupling Reaction | Expected Stereochemical Outcome at C-3 |

| (R)- or (S)-1-Boc-3-hydroxypiperidine | 1. Tosylation2. SN2 with 5-bromopyrazolate | Inversion of configuration |

| (R)- or (S)-1-Boc-3-hydroxypiperidine | Mitsunobu reaction with 5-bromopyrazole | Inversion of configuration |

| (R)- or (S)-1-Boc-3-halopiperidine | SN2 with 5-bromopyrazolate | Inversion of configuration |

Advanced Synthetic Methodologies and Improvements

Flow Chemistry Applications in Synthesis

Flow chemistry, or continuous-flow synthesis, has emerged as a transformative technology in chemical manufacturing, offering significant advantages over traditional batch methods, including enhanced safety, improved reaction control, and greater scalability. mdpi.comspringerprofessional.de The synthesis of heterocyclic scaffolds like pyrazoles and piperidines is particularly well-suited to this technology. mdpi.comsci-hub.se

A hypothetical multi-step flow process for the synthesis of 1-Boc-3-(5-bromo-1-pyrazolyl)piperidine could be designed to telescope reactions, minimizing manual handling and purification of intermediates. uc.pt The process could begin with the continuous synthesis of a key precursor, such as 1-Boc-3-aminopiperidine. This could be followed by the in-line formation of a pyrazole (B372694) ring precursor, which is then brominated. The final step would involve the coupling of the piperidine (B6355638) and bromopyrazole fragments within the continuous-flow setup.

The use of packed-bed reactors containing immobilized reagents or catalysts can further enhance the efficiency and sustainability of the process. For instance, a solid-supported brominating agent could be used for the pyrazole ring formation, simplifying purification. Flow electrochemistry also presents a viable option for specific transformations within the sequence, such as the methoxylation of N-formylpiperidine as a precursor step. nih.gov

Table 1: Potential Flow Chemistry Parameters for Key Synthetic Steps

| Step | Reaction Type | Reactor Type | Temperature (°C) | Residence Time (min) | Potential Advantages |

|---|---|---|---|---|---|

| 1 | Piperidine Precursor Synthesis | Microreactor | 80 - 120 | 5 - 15 | Enhanced heat and mass transfer, improved yield. |

| 2 | Pyrazole Ring Formation | Packed-Bed Reactor | 100 - 150 | 10 - 20 | In-line purification, catalyst recycling. |

| 3 | Pyrazole Bromination | Flow Electrochemical Cell | 25 - 50 | 2 - 10 | Reagent-free, high selectivity. |

| 4 | N-Arylation Coupling | Heated Coil Reactor | 120 - 160 | 15 - 30 | Precise temperature control, reduced side reactions. |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is crucial for developing sustainable synthetic routes that minimize environmental impact. nih.govresearchgate.net For the synthesis of this compound, several green strategies can be envisioned. benthamdirect.comsci-hub.se

One key principle is the use of environmentally benign solvents. Aqueous media or solvent-free conditions have been successfully employed in the synthesis of both piperidine mdpi.com and pyrazole derivatives. researchgate.netmdpi.com For example, the cyclocondensation reaction to form the pyrazole ring could potentially be performed in water or under solvent-free microwave irradiation, significantly reducing volatile organic compound (VOC) emissions. pharmacophorejournal.com

The use of catalysts, particularly recyclable heterogeneous catalysts like nano-catalysts or resins, is another cornerstone of green chemistry. pharmacognosyjournal.netresearchgate.net A nano-ZnO catalyst, for instance, has been shown to be effective in the synthesis of pyrazole derivatives under aqueous conditions. researchgate.net Such catalysts can be easily separated from the reaction mixture and reused, improving atom economy and reducing waste. Furthermore, employing energy-efficient methods such as microwave or ultrasonic irradiation can drastically reduce reaction times and energy consumption compared to conventional heating. researchgate.net

Table 2: Comparison of Conventional vs. Green Synthesis Approaches

| Parameter | Conventional Approach | Green Chemistry Approach |

|---|---|---|

| Solvent | Chlorinated solvents (e.g., DCM, Chloroform) | Water, Ethanol, or solvent-free |

| Catalyst | Stoichiometric reagents, homogeneous catalysts | Recyclable heterogeneous catalysts (e.g., nano-ZnO) |

| Energy Source | Conventional heating (oil bath) | Microwave or ultrasonic irradiation |

| Waste Generation | High (e.g., solvent waste, catalyst residue) | Low (recyclable catalyst, minimal solvent) |

| Atom Economy | Moderate | High |

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic synthesis combines the advantages of chemical and biological catalysis to produce complex molecules with high selectivity. nih.gov This approach is particularly valuable for the synthesis of chiral compounds. The piperidine moiety in this compound contains a stereocenter at the C3 position, and its specific stereochemistry could be critical for biological activity.

A chemoenzymatic strategy could be employed to synthesize an enantiomerically pure 3-substituted piperidine precursor. acs.org This could involve a key step where an enzyme, such as an amine oxidase or an ene-imine reductase, catalyzes a stereoselective transformation. nih.gov For example, a prochiral tetrahydropyridine (B1245486) intermediate could be asymmetrically reduced using an ene-imine reductase to yield the desired chiral piperidine with high enantiomeric excess. This biocatalytic step would be integrated into a multi-step chemical synthesis sequence.

The use of biocatalysts offers several advantages, including high enantio- and regioselectivity under mild reaction conditions (ambient temperature and pressure), which can reduce the need for protecting groups and minimize side reactions. nih.gov

Photochemical and Electrochemical Synthesis Pathways

Photochemistry and electrochemistry offer powerful and sustainable alternatives to traditional reagents for key chemical transformations. nih.gov These methods can provide unique reactivity and selectivity.

Photochemical Synthesis: Visible-light photoredox catalysis has emerged as a mild and efficient method for C-H functionalization. nih.gov This technique could be applied to directly functionalize the piperidine ring. For instance, a photoredox-catalyzed C-H arylation could potentially be used to couple a pre-formed piperidine ring with the bromopyrazole moiety. researchgate.netresearchgate.net This approach avoids the need for pre-functionalized starting materials and can proceed under very mild conditions.

Electrochemical Synthesis: Electrochemistry provides a reagent-free method for oxidation, reduction, and halogenation reactions. The bromination of the pyrazole ring is an ideal candidate for an electrochemical approach. researchgate.net By using a simple electrochemical cell with a bromide salt as the bromine source, the hazardous and corrosive liquid bromine can be avoided. researchgate.netrsc.org This method allows for precise control over the reaction and often results in high yields and selectivities. researchgate.net Flow electrochemistry could further enhance the safety and scalability of such a transformation. nih.gov

Table 3: Potential Photo- and Electrochemical Reactions

| Method | Target Transformation | Reagents/Conditions | Potential Advantages |

|---|---|---|---|

| Photoredox Catalysis | C-H Arylation of Piperidine | Ir or Ru photocatalyst, visible light, base | Mild conditions, high functional group tolerance, direct C-H activation. |

| Electrochemistry | Bromination of Pyrazole | NaBr, undivided electrochemical cell, constant current | Avoids use of liquid Br₂, high selectivity, environmentally benign. |

Solid-Phase Organic Synthesis Techniques for Analogue Generation

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of libraries of related compounds (analogues), which is essential for structure-activity relationship (SAR) studies in drug discovery. mdpi.com This methodology could be readily applied to generate analogues of this compound.

A potential solid-phase strategy would involve attaching a suitable building block to a solid support (resin) via a linker. The core scaffold would then be constructed on the resin through a series of chemical reactions. Finally, the desired product is cleaved from the resin. This approach simplifies purification, as excess reagents and by-products can be washed away after each step. mdpi.com

For the synthesis of analogues of the target compound, one could envision a strategy where a piperidine building block is attached to the resin. Subsequently, a Claisen condensation, followed by cyclization with various substituted hydrazines, could be performed to generate a library of pyrazole-substituted piperidines. Alternatively, a pyrazole scaffold could be built on the resin, followed by coupling with a diverse set of piperidine derivatives. This combinatorial approach allows for the systematic variation of substituents on both heterocyclic rings, enabling the exploration of a broad chemical space. mdpi.com

Chemical Transformations and Derivatization of 1 Boc 3 5 Bromo 1 Pyrazolyl Piperidine

Modification of the Pyrazole (B372694) Moiety

The pyrazole ring, activated by the bromine atom at the C5 position, is a prime site for modification, primarily through palladium-catalyzed cross-coupling reactions. It can also be functionalized through other pathways, although nucleophilic substitution is generally challenging.

Cross-Coupling Reactions at the Bromine Position (e.g., Suzuki-Miyaura, Sonogashira, Negishi)

The bromine atom on the pyrazole ring serves as an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds using transition metal catalysis.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to couple the 5-bromopyrazole scaffold with various aryl or heteroaryl boronic acids or esters. nih.govnih.govrsc.orgresearchgate.net The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or palladium acetate (B1210297) (Pd(OAc)₂), in the presence of a phosphine (B1218219) ligand (e.g., XPhos, SPhos) and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). nih.govnih.gov Microwave irradiation can be utilized to accelerate the reaction. rsc.orgresearchgate.net This method allows for the introduction of a wide array of substituted aromatic and heterocyclic rings at the C5 position of the pyrazole.

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is the method of choice. This reaction involves the coupling of the 5-bromopyrazole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst (typically CuI) in the presence of a base like triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA). nih.govresearchgate.netnih.govresearchgate.net Copper-free Sonogashira protocols have also been developed, which can be advantageous for sensitive substrates. nih.gov

Negishi Coupling: The Negishi coupling offers a powerful alternative, reacting the bromopyrazole with an organozinc reagent. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and reactivity. nih.govorganic-chemistry.org The organozinc reagent can be prepared from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt (e.g., ZnCl₂). The coupling is then effected using a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org

| Table 1: Representative Conditions for Cross-Coupling Reactions on Bromo-Pyrazoles | ||||

|---|---|---|---|---|

| Reaction Type | Coupling Partner | Catalyst / Ligand | Base | Solvent |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O |

| Sonogashira | R-C≡C-H | Pd(PPh₃)₂Cl₂ / CuI | TEA / DIPA | THF or DMF |

| Negishi | R-ZnCl | Pd(P(t-Bu)₃)₂ | N/A | THF or Dioxane |

Introduction of Other Functional Groups onto the Pyrazole Ring

Beyond cross-coupling, other functional groups can be introduced onto the pyrazole ring, typically by targeting the C4 position or by activating the C5 position through metallation.

Electrophilic aromatic substitution reactions on the pyrazole ring, such as nitration, halogenation, and Friedel-Crafts reactions, preferentially occur at the C4 position, which is the most electron-rich. scribd.comrrbdavc.org For instance, Vilsmeier-Haack formylation using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) can introduce a formyl group at the C4 position. nih.gov

Alternatively, a powerful strategy for functionalizing the C5 position (vicinal to the bromine) involves directed ortho-metallation. While the Boc-piperidine compound itself is not the substrate in the cited example, studies on N-phenylsulphonyl-4-bromopyrazole have shown that treatment with a strong base like phenyllithium (B1222949) can selectively deprotonate the C5 position. rsc.org The resulting lithiated intermediate can then be trapped with a variety of electrophiles, such as aldehydes, ketones, or alkyl halides, to introduce new substituents at this position. rsc.org This strategy offers a complementary approach to cross-coupling for C5 functionalization.

Nucleophilic Aromatic Substitution on the Pyrazole Ring

Nucleophilic aromatic substitution (SNAr) is a reaction pathway that involves the replacement of a leaving group (like bromine) on an aromatic ring by a nucleophile. However, this reaction generally requires the aromatic ring to be highly electron-deficient, typically through the presence of strong electron-withdrawing groups. nih.govnih.gov

The pyrazole ring is considered an electron-rich π-excessive system, making it inherently unreactive towards nucleophilic aromatic substitution. chim.itmdpi.com Consequently, direct displacement of the bromine atom on the 1-Boc-3-(5-bromo-1-pyrazolyl)piperidine ring by common nucleophiles (e.g., amines, alkoxides, thiols) under standard SNAr conditions is not a feasible or commonly reported transformation. Specialized conditions, such as directed SNAr, have been developed for some systems but are not generally applicable to this type of bromopyrazole. rsc.org

Modification of the Piperidine (B6355638) Moiety

The piperidine portion of the molecule offers two main avenues for chemical transformation: reactions at the nitrogen atom after removal of the Boc protecting group, and functionalization of the piperidine ring's C-H bonds.

Deprotection of the Boc Group and Subsequent N-Alkylation/Acylation

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the piperidine nitrogen. Its removal is a crucial step to enable further functionalization at this position.

Boc Deprotection: The Boc group is labile under acidic conditions and can be readily cleaved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). mdpi.com Other methods include treatment with hydrochloric acid (HCl) in various solvents or using thermolytic conditions. nih.gov This deprotection step yields the corresponding secondary amine, 3-(5-bromo-1-pyrazolyl)piperidine, as a salt.

N-Alkylation and N-Acylation: Once deprotected, the free secondary amine is a nucleophile and can undergo a variety of standard transformations.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base (e.g., K₂CO₃, Et₃N) leads to the formation of N-alkylated products. nih.gov

N-Acylation: Treatment with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine, yields N-acylated derivatives. nih.gov Reductive amination with aldehydes or ketones is another common method for introducing N-alkyl substituents.

| Table 2: Two-Step N-Functionalization of the Piperidine Moiety | ||

|---|---|---|

| Step | Transformation | Typical Reagents |

| 1. Deprotection | Boc Removal | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) |

| 2a. N-Alkylation | Formation of C-N bond | Alkyl Halide (R-X) and Base (e.g., K₂CO₃) |

| 2b. N-Acylation | Formation of Amide | Acyl Chloride (RCOCl) and Base (e.g., Et₃N) |

Functionalization at Other Positions of the Piperidine Ring

Direct functionalization of the C-H bonds of the piperidine ring is a more advanced and challenging transformation. While methods exist for C-H functionalization of the general N-Boc-piperidine scaffold, their application to a 3-substituted derivative like this compound is not widely documented and would likely face challenges with regioselectivity.

The positions alpha to the nitrogen (C2 and C6) are often targeted for functionalization. Strategies involving lithiation followed by reaction with an electrophile have been developed for N-Boc-piperidine, with regioselectivity sometimes being controlled by the choice of ligand. researchgate.net Rhodium-catalyzed C-H insertion reactions have also been used to functionalize the C2 position. nih.gov Functionalization at the C4 position is also possible but often requires specific directing groups attached to the piperidine nitrogen to guide the catalyst to the desired site. acs.org The presence of the bulky pyrazolyl substituent at the C3 position would sterically and electronically influence the reactivity of the adjacent C-H bonds, making the outcome of such reactions difficult to predict without specific experimental investigation.

Orthogonal Functionalization Strategies

The presence of two distinct heterocyclic rings and multiple functional groups in this compound allows for orthogonal functionalization, enabling the selective modification of one part of the molecule without affecting the others.

The key to orthogonal functionalization lies in the differential reactivity of the various sites within the molecule. The Boc-protected nitrogen of the piperidine ring is relatively unreactive under many conditions, allowing for transformations at other positions. The bromine atom on the pyrazole ring is a prime site for metal-catalyzed cross-coupling reactions. Additionally, the C-H bonds on the piperidine ring, particularly at the 2- and 4-positions, can be targeted for functionalization through directed metalation or C-H activation strategies.

The reactivity of the different positions can be summarized as follows:

Pyrazole C5-Br: Susceptible to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds.

Piperidine C-H bonds: Can be functionalized via directed lithiation followed by trapping with an electrophile. The directing group (in this case, the Boc group) influences the regioselectivity of the lithiation. Palladium-catalyzed C(sp³)–H arylation is another powerful tool for the direct functionalization of the piperidine ring. researchgate.net

Piperidine N-Boc: The Boc group can be removed under acidic conditions to allow for N-alkylation, N-arylation, or acylation of the piperidine nitrogen.

The differential reactivity of the functional groups allows for a sequential approach to derivatization, enabling the synthesis of a diverse library of analogues from a single starting material. A typical sequence might involve an initial cross-coupling reaction at the bromopyrazole moiety, followed by a subsequent functionalization of the piperidine ring.

For example, a Suzuki coupling could be performed to introduce an aryl or heteroaryl group at the 5-position of the pyrazole ring. The resulting product could then be subjected to a directed C-H functionalization of the piperidine ring to introduce a second point of diversity. Finally, deprotection of the Boc group and subsequent N-functionalization would provide a third modification.

A representative sequential derivatization is outlined below:

Step 1: Suzuki Coupling: Reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base to yield 1-Boc-3-(5-aryl-1-pyrazolyl)piperidine.

Step 2: C-H Arylation: The product from Step 1 could undergo a palladium-catalyzed β-C(sp³)–H arylation to introduce a substituent at the 3-position of the piperidine ring. researchgate.net

Step 3: Deprotection and N-Functionalization: Removal of the Boc group with an acid (e.g., TFA) followed by reaction with an alkyl halide or acyl chloride to introduce a substituent on the piperidine nitrogen.

This sequential approach provides a powerful platform for systematically exploring the chemical space around the this compound scaffold. The table below illustrates potential sequential derivatization pathways.

| Step | Reaction Type | Reagents and Conditions | Product |

| 1 | Suzuki Coupling | Arylboronic acid, Pd(PPh3)4, Na2CO3 | 1-Boc-3-(5-aryl-1-pyrazolyl)piperidine |

| 2 | Buchwald-Hartwig Amination | Amine, Pd catalyst, ligand, base | 1-Boc-3-(5-amino-1-pyrazolyl)piperidine |

| 3 (following Step 1 or 2) | C-H Functionalization | Aryl halide, Pd catalyst, ligand | 1-Boc-3-(5-substituted-1-pyrazolyl)-x-arylpiperidine |

| 4 (following Steps 1-3) | Boc Deprotection & N-Alkylation | TFA; Alkyl halide, base | 3-(5-substituted-1-pyrazolyl)-x-aryl-1-alkylpiperidine |

Mechanistic and Theoretical Considerations

Reaction Mechanism Elucidation for Key Synthetic Steps

The synthesis of 1-Boc-3-(5-bromo-1-pyrazolyl)piperidine can be approached through several routes, with the most common being the formation of the pyrazole (B372694) ring from a piperidine-derived precursor or the coupling of a pre-existing pyrazole with a piperidine (B6355638) derivative. The elucidation of the reaction mechanisms for these key steps is fundamental to optimizing reaction conditions and yields.

A plausible synthetic strategy involves the construction of the pyrazole ring from an N-Boc-piperidine precursor. This typically begins with the conversion of an N-Boc-piperidine derivative, such as N-Boc-piperidine-3-carboxylic acid, into a corresponding β-keto ester. nih.govnih.gov This intermediate serves as a 1,3-dicarbonyl equivalent, which is a classic starting point for pyrazole synthesis via cyclocondensation with hydrazine (B178648) or its derivatives. nih.gov

Another key synthetic approach is the N-arylation of 5-bromopyrazole with a suitable 1-Boc-piperidine derivative, such as 1-Boc-3-iodopiperidine or a related electrophile. This transformation often relies on transition-metal-catalyzed cross-coupling reactions. nih.govmdpi.com

Pyrazole Ring Synthesis: In the cyclocondensation pathway, the β-keto ester derived from the piperidine starting material first reacts with a hydrazine. The initial step is the formation of a hydrazone intermediate through the condensation of the hydrazine with one of the carbonyl groups of the β-keto ester. This is followed by an intramolecular cyclization, where the remaining nitrogen atom of the hydrazine attacks the second carbonyl group. This cyclization step proceeds through a tetrahedral intermediate. Subsequent dehydration of this cyclic intermediate leads to the formation of the aromatic pyrazole ring. The transition state for the cyclization step is a critical determinant of the reaction rate.

N-Arylation Reaction: For transition-metal-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, the mechanism involves a catalytic cycle. Key intermediates in this cycle include:

Oxidative Addition Complex: The cycle initiates with the oxidative addition of the piperidine electrophile (e.g., an aryl halide) to the low-valent transition metal catalyst (e.g., Pd(0) or Cu(I)).

Metal-Amide Complex: The deprotonated 5-bromopyrazole (pyrazolide anion) then coordinates to the metal center, displacing a ligand to form a metal-amide complex.

Reductive Elimination Transition State: The final step is the reductive elimination from this complex, which forms the C-N bond of the final product and regenerates the active catalyst. This step proceeds through a three-centered transition state involving the metal, the pyrazole nitrogen, and the piperidine carbon.

Transition-metal-free N-arylation methods using reagents like diaryliodonium salts have also been developed, which proceed through a different mechanistic pathway, likely involving nucleophilic aromatic substitution. nih.gov

Catalysts and reagents play pivotal roles in directing the reaction pathways and ensuring the efficiency of the synthesis.

In Pyrazole Synthesis:

Condensing Agents: Acid or base catalysts are often employed to facilitate the initial condensation between the β-keto ester and hydrazine to form the hydrazone intermediate.

Hydrazine Reagents: The choice of hydrazine (e.g., hydrazine hydrate (B1144303) vs. a substituted hydrazine) determines the substituent on the N1 position of the resulting pyrazole ring. nih.gov

Dehydrating Agents: Reagents that facilitate the final dehydration step can be used to drive the reaction towards the aromatic pyrazole product.

In N-Arylation Reactions:

Transition Metal Catalysts: Metals like palladium and copper are widely used. researchgate.net Their role is to facilitate the oxidative addition and reductive elimination steps, lowering the activation energy for the C-N bond formation. Nickel-based catalysts have also been shown to be effective for the N-arylation of various amines. researchgate.net

Ligands: Phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands are crucial for stabilizing the metal catalyst, modulating its reactivity, and promoting the key steps of the catalytic cycle.

Bases: A base (e.g., potassium carbonate, sodium tert-butoxide) is essential for deprotonating the pyrazole N-H bond, generating the nucleophilic pyrazolide anion required for the coupling reaction. mdpi.com

Computational Chemistry Applications

Computational chemistry provides powerful tools for investigating the electronic structure, reactivity, and conformational landscape of molecules like this compound. These theoretical studies complement experimental findings and offer predictive insights.

Density Functional Theory (DFT) is a quantum mechanical method widely used to study the electronic properties and reactivity of organic molecules. nih.gov For pyrazole derivatives, DFT calculations can predict sites of reactivity, elucidate reaction mechanisms, and explain regioselectivity. researchgate.net

Reactivity and Selectivity:

Fukui Functions and Molecular Electrostatic Potential (MEP): DFT calculations can determine local reactivity descriptors like Fukui functions and map the molecular electrostatic potential (MEP). researchgate.netresearchgate.net These analyses can predict the most nucleophilic nitrogen atom in the pyrazole ring, thus explaining the regioselectivity of N-alkylation or N-arylation reactions.

Frontier Molecular Orbitals (HOMO-LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. mdpi.com A small HOMO-LUMO energy gap generally suggests higher reactivity. nih.gov DFT studies can calculate this gap and visualize the orbitals to understand the electronic transitions and potential reaction pathways.

Transition State Analysis: DFT methods are employed to locate and characterize the transition state structures for key reaction steps. By calculating the activation energies, DFT can provide a quantitative understanding of reaction kinetics and selectivity, corroborating mechanistic proposals derived from experimental studies. researchgate.net

| Property | Calculated Value | Implication |

|---|---|---|

| HOMO-LUMO Gap | ~4.5 eV | Indicates high electronic stability and relatively low chemical reactivity under normal conditions. nih.gov |

| N1 Atom Charge | More Negative | Predicted site for electrophilic attack (e.g., arylation). researchgate.net |

| N2 Atom Charge | Less Negative | Less favored site for electrophilic attack. researchgate.net |

The piperidine ring is not planar and can adopt several conformations, primarily chair and boat/twist-boat forms. ias.ac.in The conformational preferences of the this compound molecule are critical as they can influence its biological activity and physical properties. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior and conformational equilibria of flexible molecules over time. mdpi.comnih.gov

Conformational Analysis of the Piperidine Ring:

Chair Conformation: The chair conformation is generally the most stable for piperidine rings. The substituents can occupy either axial or equatorial positions. For a 3-substituted piperidine, the substituent generally prefers the equatorial position to minimize steric hindrance (1,3-diaxial interactions). nih.gov

MD Simulations: MD simulations can model the movement of atoms in the molecule over time, allowing for the exploration of its potential energy surface. rsc.org By analyzing the simulation trajectories, researchers can determine the relative populations of different conformers (e.g., chair with equatorial substituent vs. chair with axial substituent vs. twist-boat), the energy barriers for interconversion between them, and the preferred orientations of the substituent groups. researchgate.net

| Conformation | Relative Energy | Key Stabilizing/Destabilizing Factors |

|---|---|---|

| Chair (Equatorial Sub.) | Lowest | Minimizes 1,3-diaxial steric interactions. |

| Chair (Axial Sub.) | Higher | Subject to 1,3-diaxial strain. nih.gov |

| Twist-Boat | ~1.5 kcal/mol higher than chair | Can be stabilized by specific protein-ligand interactions or to alleviate severe steric strain like A1,3 strain. acs.org |

Spectroscopic Characterization Methodologies in Synthesis Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. Both ¹H and ¹³C NMR are utilized to provide a detailed map of the carbon-hydrogen framework of 1-Boc-3-(5-bromo-1-pyrazolyl)piperidine.

In the ¹H NMR spectrum, specific chemical shifts (δ) and coupling patterns are expected for the protons of the piperidine (B6355638) and pyrazole (B372694) rings, as well as the tert-butoxycarbonyl (Boc) protecting group. The protons on the piperidine ring would appear as a series of multiplets in the aliphatic region. The protons of the pyrazole ring would be observed in the aromatic region, with their chemical shifts influenced by the bromine substituent. The nine equivalent protons of the Boc group's tert-butyl moiety would characteristically appear as a sharp singlet in the upfield region.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the Boc group would be found in the downfield region. The carbons of the piperidine and pyrazole rings would have characteristic chemical shifts, with the carbon bearing the bromine atom in the pyrazole ring being significantly influenced. The quaternary carbon and the methyl carbons of the Boc group would also be readily identifiable. Advanced NMR techniques, such as COSY, HSQC, and HMBC, can be employed to establish connectivity between protons and carbons, further solidifying the structural assignment. mdpi.comnih.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrazole-H | 7.5 - 7.8 | d |

| Pyrazole-H | 6.3 - 6.5 | d |

| Piperidine-H (CH attached to pyrazole) | 4.5 - 4.8 | m |

| Piperidine-H (other) | 1.5 - 4.2 | m |

| Boc (tert-butyl) | 1.4 - 1.5 | s |

Note: These are predicted values based on structurally similar compounds and may vary from experimental results.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (Boc) | 154 - 156 |

| Pyrazole (C-Br) | 90 - 95 |

| Pyrazole (other C) | 130 - 145 |

| Piperidine (C attached to pyrazole) | 55 - 60 |

| Piperidine (other C) | 20 - 50 |

| Boc (quaternary C) | 79 - 81 |

| Boc (methyl C) | 28 - 29 |

Note: These are predicted values based on structurally similar compounds and may vary from experimental results.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular mass, which should correspond to the calculated value for its molecular formula, C₁₃H₂₀BrN₃O₂. mdpi.comnih.gov

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). This would appear as two peaks of nearly equal intensity, separated by two mass-to-charge units (m/z).

Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the Boc group or parts of it (e.g., loss of isobutylene, 56 Da; loss of the entire Boc group, 101 Da), as well as cleavage of the piperidine or pyrazole rings.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Interpretation |

|---|---|---|

| [M]⁺ | 330.07 (for ⁷⁹Br), 332.07 (for ⁸¹Br) | Molecular Ion |

| [M - C₄H₈]⁺ | 274.01 (for ⁷⁹Br), 276.01 (for ⁸¹Br) | Loss of isobutylene |

| [M - Boc]⁺ | 229.02 (for ⁷⁹Br), 231.02 (for ⁸¹Br) | Loss of the Boc group |

Note: These are predicted values and may vary from experimental results.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

A strong absorption band is expected in the region of 1680-1700 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the carbamate (B1207046) in the Boc protecting group. mdpi.com The C-N stretching vibrations of the piperidine ring and the pyrazole ring would likely appear in the 1000-1350 cm⁻¹ region. The C-H stretching vibrations of the aliphatic piperidine ring and the Boc group would be observed around 2850-3000 cm⁻¹. The C-Br stretching vibration would be expected in the lower frequency region of the spectrum, typically below 600 cm⁻¹.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=O stretch (carbamate) | 1680 - 1700 |

| C-N stretch | 1000 - 1350 |

| C-Br stretch | < 600 |

Note: These are predicted values and may vary from experimental results.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a crucial technique for confirming the elemental composition of a pure compound. This method determines the percentage by weight of each element present in the molecule. For this compound, the experimentally determined percentages of carbon, hydrogen, nitrogen, and bromine should align closely with the calculated theoretical values based on its molecular formula, C₁₃H₂₀BrN₃O₂. A close correlation between the experimental and calculated values provides strong evidence for the compound's purity and correct elemental composition.

Table 5: Theoretical Elemental Composition of this compound

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 47.29 |

| Hydrogen (H) | 6.10 |

| Bromine (Br) | 24.19 |

| Nitrogen (N) | 12.72 |

Future Research Directions and Synthetic Challenges

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the synthesis of 1-Boc-3-(5-bromo-1-pyrazolyl)piperidine lies in developing routes that are both high-yielding and environmentally benign. Current synthetic paradigms for similar structures often involve multi-step sequences that can be inefficient. Future research will likely focus on convergent synthetic designs, where the piperidine (B6355638) and pyrazole (B372694) moieties are prepared separately and then coupled. A key step in this approach is the N-arylation of a 5-bromopyrazole precursor with a 3-substituted N-Boc-piperidine derivative. researchgate.netorganic-chemistry.org

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. researchgate.net For pyrazole synthesis, methods utilizing nano-catalysts, solvent-free conditions, or microwave irradiation have proven effective in reducing reaction times and environmental impact. tandfonline.compharmacognosyjournal.netnih.gov Applying these sustainable techniques to the industrial-scale production of the 5-bromopyrazole intermediate or the final piperidine-pyrazole coupling step is a significant area for future development. mdpi.com

| Sustainable Approach | Potential Application | Anticipated Benefits |

| Microwave-Assisted Synthesis | Pyrazole ring formation; Piperidine-pyrazole coupling | Reduced reaction times, improved yields |

| Nano-catalysis | Condensation and cyclization reactions for pyrazole synthesis | High efficiency, catalyst reusability, mild reaction conditions nih.gov |

| Solvent-Free Reactions | Grinding or melt-phase synthesis of precursors | Reduced solvent waste, simplified purification, lower costs tandfonline.com |

| Flow Chemistry | Continuous production of key intermediates or the final product | Improved safety, scalability, and process control |

Exploration of Novel Derivatization Chemistries

The structure of this compound offers multiple handles for chemical modification, which is crucial for creating libraries of analogues for chemical screening. The bromine atom on the pyrazole ring is a particularly versatile functional group for post-synthetic modification. Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose, allowing for the introduction of a wide array of substituents at this position. rsc.org

Future research will undoubtedly explore the application of various cross-coupling methods to the bromo-pyrazole core. Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination can be used to install aryl, vinyl, alkynyl, and amino groups, respectively, thereby accessing a broad range of chemical diversity. beilstein-journals.orgresearchgate.net Furthermore, removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen reveals a secondary amine that can be subjected to N-alkylation or N-arylation, providing another axis for structural modification.

| Reaction Type | Reagents | Group Introduced |

| Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst | Aryl, heteroaryl rsc.org |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | Alkynyl |

| Heck Coupling | Alkenes, Pd catalyst | Alkenyl (Vinyl) |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | Primary/secondary amino |

| Stille Coupling | Organostannanes, Pd catalyst | Alkyl, aryl, vinyl |

| N-Alkylation (Post-Boc Deprotection) | Alkyl halides, base | Alkyl chains |

Investigation of Stereochemical Control in Complex Analogue Synthesis

The piperidine ring in this compound contains a stereocenter at the C3 position. For many applications, particularly in materials science and as chiral ligands, the ability to produce this compound as a single enantiomer is critical. Therefore, a significant synthetic challenge is the development of robust methods for stereochemical control.

Two primary strategies are envisioned for future research in this area:

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials. For instance, the synthesis could begin with (R)- or (S)-piperidine-3-carboxylic acid or derivatives of L-glutamic acid to set the stereochemistry of the piperidine ring early in the synthetic sequence. researchgate.net The main challenge is to ensure that the stereochemical integrity is maintained throughout the subsequent chemical transformations.

Asymmetric Catalysis: This strategy involves the creation of the chiral center using a chiral catalyst. Recent advances in rhodium-catalyzed asymmetric reactions, such as the reductive Heck reaction, have been successfully used to synthesize enantioenriched 3-substituted piperidines and could be adapted for this purpose. acs.org The development of new catalytic systems that are efficient, selective, and tolerant of the functional groups present in the precursors is a key area for investigation. nih.govresearchgate.net

Application of Advanced Computational Tools for Predictive Synthesis

The integration of computational chemistry into the synthetic planning process offers a powerful way to accelerate research and overcome synthetic challenges. eurasianjournals.com For a molecule like this compound, computational tools can provide valuable insights into both its synthesis and derivatization.

Future research directions in this domain include: